molecular formula C6F13I B1584492 Perfluorohexyl iodide CAS No. 355-43-1

Perfluorohexyl iodide

Cat. No.: B1584492
CAS No.: 355-43-1
M. Wt: 445.95 g/mol
InChI Key: BULLJMKUVKYZDJ-UHFFFAOYSA-N
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Description

Perfluorohexyl iodide, also known as 1-iodoperfluorohexane, is a halogenated organic compound with the molecular formula C6F13I. It is characterized by a perfluorinated hexyl group attached to an iodine atom. This compound is notable for its high molecular weight of 445.95 g/mol and its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexyl iodide can be synthesized through the iodination of perfluorohexane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions. One common method involves the radical addition of iodine to perfluorohexane in the presence of a radical initiator such as azo-bis(isobutyronitrile) (AIBN) .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorohexyl iodide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of perfluorohexyl iodide involves its ability to form complexes with hydrogen-bond acceptors. This interaction is crucial in various chemical reactions and applications. The compound’s unique perfluorinated structure allows it to participate in halogen bonding, hydrogen bonding, and other non-covalent interactions, influencing the reactivity and properties of the resulting compounds .

Comparison with Similar Compounds

Uniqueness: Perfluorohexyl iodide is unique due to its specific chain length and the presence of a perfluorinated hexyl group. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials .

Biological Activity

Perfluorohexyl iodide (PFHxI) is a perfluorinated compound that has garnered attention due to its potential biological activity, particularly in relation to endocrine disruption and cellular proliferation. This article synthesizes findings from various studies to present a comprehensive overview of PFHxI's biological effects, mechanisms of action, and relevant case studies.

PFHxI is characterized by a perfluorinated carbon chain of six carbons with an iodine atom at one end. Its chemical structure contributes to its unique reactivity and biological interactions. The presence of the iodine atom is crucial as it influences the compound's interaction with biological systems.

Estrogenic Activity

Recent studies have highlighted the estrogenic effects of PFHxI, particularly its ability to stimulate the proliferation of estrogen-sensitive cells. In vitro assays using MCF-7 breast cancer cells demonstrated that PFHxI promotes cell proliferation in a dose-dependent manner, with an effective concentration (EC50) of approximately 0.63 μM . This effect is significant when compared to other fluorinated iodine alkanes, such as 1-iodoperfluorooctane (PFOI), which exhibited a higher EC50 of 1.15 μM .

Table 1: Estrogenic Potency of Selected Fluorinated Iodine Alkanes

CompoundEC50 (μM)
This compound (PFHxI)0.63
Perfluorooctyl iodide (PFOI)1.15
Perfluorobutyl iodide (PFBI)Not significant

The estrogenic activity is believed to be linked to the length of the carbon chain; compounds with six carbons demonstrate optimal activity compared to those with shorter or longer chains .

PFHxI's biological activity may be attributed to its interaction with estrogen receptors (ERs). It has been shown to activate both ERα and ERβ, leading to downstream effects such as gene expression modulation and cellular proliferation. This xenoestrogenic behavior raises concerns about potential endocrine-disrupting effects in wildlife and humans .

Toxicological Studies

Toxicological assessments indicate that PFHxI may also impact other physiological systems. For instance, exposure studies have suggested potential neuroendocrine disruptions and developmental toxicity in rodent models. These findings align with broader concerns regarding perfluorinated compounds (PFCs) and their implications for human health .

Case Study: Developmental Toxicity in Rodents

In a controlled study examining the effects of PFHxI on pregnant rodents, significant developmental toxicity was observed at varying exposure levels. Key findings included:

  • Reduced fetal weight : A direct correlation was noted between increased PFHxI exposure and decreased fetal weight.
  • Neurodevelopmental impacts : Behavioral assessments indicated altered neurodevelopmental outcomes in offspring exposed in utero.

These results underscore the need for further research into the long-term effects of PFHxI exposure during critical developmental windows .

Environmental Impact and Regulatory Considerations

Given its biological activity and potential health risks, PFHxI has drawn scrutiny from regulatory bodies. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Current regulations are evolving to address these emerging contaminants, emphasizing the need for comprehensive risk assessments.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for perfluorohexyl iodide, and how can purity be optimized?

this compound (C₆F₁₃I) is typically synthesized via telomerization of tetrafluoroethylene with iodine pentafluoride (IF₅) under controlled conditions . Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of IF₅ to tetrafluoroethylene to minimize side products.
  • Temperature Control : Reactions are conducted at 80–100°C to balance reactivity and safety .
  • Purification : Distillation at 117°C (boiling point) under inert gas ensures ≥99% purity, verified by GC-MS or NMR .

Q. How do physical properties (e.g., density, boiling point) influence experimental design?

The high density (2.063 g/mL at 25°C) and low polarity of this compound necessitate specialized handling:

  • Solvent Selection : Use fluorinated solvents (e.g., FC-72) for homogeneous mixing .
  • Reaction Vessels : Glassware resistant to fluorinated compounds is critical to avoid contamination .
  • Safety Protocols : Due to its irritant nature, use gloves, respirators, and fume hoods during handling .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹⁹F NMR : Detects chemical shifts at δ −80 to −85 ppm for CF₃ groups and δ −120 ppm for CF₂ groups .
  • Raman Spectroscopy : Peaks at 735 cm⁻¹ (C-F stretching) and 525 cm⁻¹ (C-I stretching) confirm structure .
  • Mass Spectrometry : Molecular ion peak at m/z 445.95 (C₆F₁₃I⁺) with fragmentation patterns for quality control .

Advanced Research Questions

Q. How do reaction conditions affect the efficiency of radical addition reactions involving this compound?

Radical addition to substrates (e.g., vinyl acetate) depends on:

  • Initiators : AIBN (azobisisobutyronitrile) at 0.5–1 mol% yields optimal radical generation .
  • Temperature : Reactions proceed at 60–80°C; higher temperatures accelerate decomposition .
  • Solvent Polarity : Non-polar solvents (e.g., hexane) enhance regioselectivity by stabilizing perfluoroalkyl radicals .
  • Contradictions : Conflicting reports on yield (60–96%) highlight the need to control oxygen levels and initiator freshness .

Q. What computational methods predict the stability of this compound derivatives in halogen-bonded complexes?

Density Functional Theory (DFT) studies reveal:

  • Electrostatic Potential Maps : The iodine atom acts as a σ-hole, favoring interactions with hydrogen-bond acceptors (e.g., pyridines) .
  • Thermodynamic Stability : ΔG for halogen bonding ranges from −0.73 to −0.83 kcal/mol, influenced by substituent electronegativity .
  • Solvent Effects : Free-energy perturbation (FEP) simulations show enhanced stability in fluorocarbon solvents .

Q. How can this compound be utilized in synthesizing fluorinated polymers with tailored properties?

  • Grafting Reactions : Radical-initiated grafting onto poly(α-olefins) introduces fluorinated side chains, enhancing hydrophobicity .
  • Click Chemistry : Thiol-ene reactions with perfluorohexyl ethyl iodide (C₈H₄F₁₃I) enable precise functionalization .
  • Yield Optimization : Use 2.5 equivalents of iodide and 18-hour reaction times at 160°C for >95% conversion .

Q. Methodological Challenges and Contradictions

Q. How do researchers resolve discrepancies in reported reaction yields for this compound derivatives?

  • Variable Analysis : Compare reaction scales, purity of starting materials, and analytical methods (e.g., GC vs. NMR) .
  • Reproducibility Tests : Standardize solvent drying (e.g., molecular sieves) and degassing protocols to minimize oxygen interference .
  • Case Study : Yields for 2-(perfluorohexyl)ethyl iodide vary from 60% to 99.3% due to differences in solvent ratios (NMP:DMSO = 4:1 optimal) .

Q. What strategies mitigate the environmental and safety risks of this compound in large-scale experiments?

  • Waste Management : Neutralize iodide residues with aqueous Na₂S₂O₃ to prevent iodine release .
  • Alternative Reagents : Explore less volatile derivatives (e.g., 2-(perfluorohexyl)ethyl methacrylate) for reduced toxicity .
  • Regulatory Compliance : Adhere to TSCA and EINECS guidelines for fluorochemical handling .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047566
Record name Perfluoro-1-iodohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

355-43-1
Record name Perfluorohexyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1-iodohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-1-iodohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PERFLUORO-1-IODOHEXANE
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Synthesis routes and methods I

Procedure details

44.6 g. of C6F13I and 12 g. of ethyl carbonate are dissolved in 30 ml. of DMSO and added slowly to a dispersion of 18 g. of zinc-copper couple in 40 ml. of DMSO. At the end of the addition, which lasts 3 hours, the reaction mixture is centrifuged and by decanting a yellow liquid is obtained and identified by comparison of NMR and infrared spectra with that of a sample of C6F13COOC2H5 prepared by esterification of the acid, C6F13COOH, obtained by reaction of C6F13I and of CO2.
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ethyl carbonate
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Synthesis routes and methods II

Procedure details

Perfluoroheptanoic acid 9.5 g (0.026 mole), iodine 4.0 g (0.016 mole) and Freon 113 (500 ml) were mixed and treated with approximately 33% fluorine diluted with nitrogen until the color due to iodine disappeared. The mixture was washed with water containing a small amount of sodium thiosulfite and dried over magnesium sulfate. 1.5 g (13% yield) of perfluorohexyl iodide was obtained.
Quantity
9.5 g
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113
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fluorine
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Perfluorohexyl iodide

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